molecular formula C11H9NO3 B572792 1H-Indole-7-carboxylic acid, 3-acetyl- CAS No. 1227753-16-3

1H-Indole-7-carboxylic acid, 3-acetyl-

Cat. No.: B572792
CAS No.: 1227753-16-3
M. Wt: 203.197
InChI Key: JMCQMPOYMCLZGS-UHFFFAOYSA-N
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Description

1H-Indole-7-carboxylic acid, 3-acetyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-7-carboxylic acid, 3-acetyl-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Mori–Ban–Hegedus indole synthesis, which uses palladium-catalyzed cyclization reactions .

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-7-carboxylic acid, 3-acetyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-7-carboxylic acid, 3-acetyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1H-Indole-7-carboxylic acid, 3-acetyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer actions .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-7-carboxylic acid, 3-acetyl- is unique due to its specific acetyl group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications in research and industry .

Properties

IUPAC Name

3-acetyl-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-7(9)3-2-4-8(10)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCQMPOYMCLZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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